[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine
Description
This compound is a sulfonyl-substituted 1,3-diene derivative with a dimethylamine functional group. Its structure combines a conjugated diene system, a 4-chlorobenzenesulfonyl moiety, and a terminal dimethylamine group, which collectively influence its electronic properties and reactivity. The (1Z,3E) stereochemistry indicates specific geometric constraints that may affect intermolecular interactions, such as π-stacking or hydrogen bonding. While direct studies on this compound are sparse, analogous sulfonyl-dienes have been investigated for applications in organic synthesis, materials science, and medicinal chemistry due to their electrophilic and nucleophilic reactivity .
Properties
IUPAC Name |
(1Z,3E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)14-18(11-8-15-6-4-3-5-7-15)23(21,22)17-12-9-16(19)10-13-17/h3-14H,1-2H3/b11-8+,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLWRGTNHOFQL-AGJFMPELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine typically involves multiple steps, including the formation of the butadiene backbone and the introduction of the chlorobenzenesulfonyl and phenyl groups. Common synthetic routes may involve:
Formation of the Butadiene Backbone: This can be achieved through the reaction of appropriate dienes with suitable halogenated compounds under controlled conditions.
Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base.
Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Conjugated Diene Reactivity
The (1Z,3E)-butadiene moiety enables cycloaddition and electrocyclic reactions:
Sulfonyl Group Reactivity
The 4-chlorobenzenesulfonyl group participates in nucleophilic substitutions and eliminations:
Dimethylamine Reactivity
The dimethylamine substituent facilitates alkylation and acid-base reactions:
Oxidative and Reductive Transformations
The conjugated system and functional groups allow redox reactions:
Photochemical Reactions
The diene system undergoes photochemical rearrangements:
| Reaction | Conditions | Product | Stereochemical Impact |
|---|---|---|---|
| [π2 + π2] Cycloaddition | UV light | Four-membered cyclobutane derivative | Configuration depends on orbital symmetry . |
Key Considerations:
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Steric and Electronic Effects : The 4-chlorobenzenesulfonyl group withdraws electrons, polarizing the diene and enhancing electrophilic reactivity .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for nucleophilic substitutions.
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Catalysts : Lewis acids (e.g., AlCl3) may stabilize transition states in cycloadditions .
Experimental optimization (e.g., temperature, solvent, catalyst) is critical for achieving high yields and selectivity due to the compound’s structural complexity .
Scientific Research Applications
[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine involves its interaction with specific molecular targets. The chlorobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. Sulfonyl vs. Sulfane Groups
- [(1Z,3E)-2-(4-Chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine : The sulfonyl group (SO₂) enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. The 4-chloro substituent increases electron-withdrawing effects, stabilizing the diene system .
- Phenyl((1Z,3E)-4-phenyl-2-(4-propylphenyl)buta-1,3-dien-1-yl)sulfane (from Scheme 4B in ): The sulfane (S-phenyl) group is less electron-withdrawing, leading to reduced electrophilicity. This compound exhibits higher thermal stability but lower reactivity in polar solvents compared to sulfonyl analogs .
B. Terminal Substituents
- Phenol derivatives show stronger acidity (pKa ~10) and participate in tautomerism, which is absent in the dimethylamine variant .
Biological Activity
The compound [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine (CAS No. 338777-70-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H18ClNO2S
- Molecular Weight : 347.86 g/mol
- Boiling Point : 513.7 °C (predicted)
- Density : 1.248 g/cm³ (predicted)
- pKa : 3.03 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural characteristics which include a sulfonamide moiety and a butadiene framework. Key areas of interest include:
- Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The presence of the sulfonamide group is known to enhance antimicrobial activity against various bacterial strains.
The biological activity of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby affecting cell growth and survival.
- Receptor Interaction : It may interact with various receptors, leading to downstream effects that modulate cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
Case Studies
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Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of compounds similar to [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine. Results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology . -
Antimicrobial Activity :
In a comparative study assessing various sulfonamide derivatives, [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine showed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the recommended synthetic routes for [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound’s synthesis typically involves coupling a sulfonyl chloride precursor with a dienamine system. For stereochemical control, base selection (e.g., t-BuOK in DMF or KOtBu in DMSO) is critical. For example, highlights that strongly basic conditions (e.g., t-BuOK-DMF) favor Z/E isomer formation via kinetic control. Characterization should include NOE experiments to confirm stereochemistry .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?
Methodological Answer: Discrepancies often arise from solvent polarity, concentration, or tautomeric equilibria. Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and standardized protocols for NMR acquisition. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX programs ). For sulfonyl-containing systems, ensure proper pH control during analysis to avoid sulfonate-sulfonic acid interconversion .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electrophilic reactivity of the sulfonyl-dienamine system in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites by analyzing frontier molecular orbitals (FMOs). Focus on the sulfonyl group’s electron-withdrawing effects and the diene’s conjugation. Compare computational results with experimental reactivity data (e.g., regioselectivity in Diels-Alder reactions) to validate models. demonstrates similar approaches for sulfonyl-substituted dienes .
Q. How does the 4-chlorobenzenesulfonyl moiety influence the compound’s solubility and crystallinity in different solvent systems?
Methodological Answer: The sulfonyl group enhances polarity but reduces solubility in nonpolar solvents. Use Hansen solubility parameters to screen solvents (e.g., DMSO for high polarity, THF for moderate). For crystallization trials, employ slow evaporation in mixed solvents (e.g., DCM/hexane). Refer to for SHELXL refinement protocols to resolve crystal packing challenges caused by bulky substituents .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary significantly in Suzuki-Miyaura coupling steps?
Methodological Answer: Yield variations arise from catalyst loading (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), ligand steric effects, or moisture sensitivity. Optimize under inert atmospheres and use anhydrous solvents. Compare reaction kinetics via time-resolved NMR or HPLC monitoring. notes that base strength (e.g., KOtBu vs. NaH) can alter coupling efficiency .
Q. How should researchers address conflicting bioactivity data in antimicrobial assays for sulfonyl-dienamine derivatives?
Methodological Answer: Standardize assay conditions (e.g., MIC protocols, bacterial strains) and validate via dose-response curves. Cross-reference with structural analogs (e.g., chalconeimine derivatives in ) to identify substituent-specific trends. Use statistical tools (e.g., ANOVA) to assess reproducibility across labs .
Experimental Design Considerations
Q. What chromatographic methods are optimal for purifying [(1Z,3E)-...]dimethylamine, given its UV activity and polarity?
Methodological Answer: Use reverse-phase HPLC with a C18 column and a methanol-water gradient (65:35 v/v) buffered with sodium 1-octanesulfonate (pH 4.6) to enhance peak resolution, as described in . For TLC, employ silica gel GF254 with ethyl acetate/hexane (3:7) and visualize under UV 254 nm .
Q. How can researchers mitigate decomposition during long-term storage of this compound?
Methodological Answer: Store under argon at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Use LC-MS to monitor sulfonate hydrolysis or oxidation byproducts. recommends avoiding protic solvents for storage .
Structural and Mechanistic Insights
Q. What role does the dimethylamine group play in modulating the compound’s electronic properties?
Methodological Answer: The dimethylamine group acts as an electron donor, altering the diene’s HOMO-LUMO gap. Use cyclic voltammetry to measure oxidation potentials and correlate with DFT-calculated ionization potentials. Compare with analogs lacking the dimethylamine group (e.g., ) to isolate its electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
